Scientific Field: Oncology, specifically Breast Cancer Brain Metastases.
Summary of the Application: GDC-0084, a brain penetrant, dual PI3K/mTOR inhibitor, has shown promising activity in preclinical models of glioblastoma.
Methods of Application: The efficacy of GDC-0084 was evaluated in PIK3CA-mutant and PIK3CA wild-type breast cancer cell lines and the isogenic pairs of PIK3CA wild-type and mutant (H1047R/+) MCF10A cells in vitro.
Results or Outcomes: In vitro, GDC-0084 considerably decreased cell viability, induced apoptosis, and inhibited phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines.
Scientific Field: Neuro-Oncology, specifically High-Grade Glioma.
Summary of the Application: GDC-0084 is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR.
Methods of Application: GDC-0084 was administered orally, once daily, to evaluate safety, pharmacokinetics (PK), and activity.
Results or Outcomes: GDC-0084 demonstrated classic PI3K/mTOR–inhibitor related toxicities.
Scientific Field: Oncology, specifically PI3K Inhibition.
Summary of the Application: GDC-0084 is a brain penetrant inhibitor of PI3K and mTOR.
Results or Outcomes: The studies resulted in the identification of GDC-0084, a brain-penetrant inhibitor of PI3K with desirable metabolic stability suitable for clinical study.
Scientific Field: Oncology, specifically HER2-positive Breast Cancer.
Summary of the Application: Researchers are studying GDC-0084 plus trastuzumab in patients with HER2-positive breast cancer and brain metastases.
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine is a complex organic compound notable for its structural features and potential biological applications. This compound belongs to a class of molecules that exhibit significant pharmacological properties, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival. The chemical formula for this compound is with a molecular weight of approximately 382.4 g/mol. Its unique structure includes a pyrimidine core linked to a purine derivative, which contributes to its biological activity.
The compound primarily functions as an enzyme inhibitor, specifically targeting the PI3K pathway. The inhibition mechanism involves binding to the active site of the PI3K enzyme, preventing its phosphorylation activity. This action can lead to downstream effects on cell signaling pathways that regulate metabolism and cell growth. The compound's interactions can be studied through various biochemical assays that monitor changes in kinase activity in response to treatment.
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine has been identified as a potent inhibitor of the PI3K pathway. This inhibition has implications in cancer treatment, particularly in glioblastoma multiforme (GBM), where aberrant activation of the PI3K pathway is common. Preclinical studies have demonstrated its effectiveness in reducing tumor growth in animal models by inducing apoptosis and inhibiting cell proliferation.
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach includes:
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
The primary application of 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine lies in oncology as a therapeutic agent targeting tumors with dysregulated PI3K signaling. It has shown promise in clinical trials for treating glioblastoma and other malignancies characterized by PI3K pathway activation.
Interaction studies have focused on understanding how this compound interacts with various proteins involved in cancer signaling pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify binding affinities and kinetics. Additionally, studies on its pharmacokinetics and metabolism are crucial for assessing its efficacy and safety profile in vivo.
Several compounds share structural similarities with 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine. These include:
Compound Name | Structure Type | Target Pathway | Clinical Use |
---|---|---|---|
5-(6,6-dimethyl... | Purine-Pyrimidine | PI3K | Glioblastoma treatment |
GDC-0084 (Paxalisib) | Purine-Pyrimidine | PI3K | Brain tumors |
Idelalisib | Pyridine-based | PI3K | Hematological cancers |
Buparlisib | Pyridine-based | PI3K | Various cancers |
This table highlights the unique aspects of 5-(6,6-dimethyl... compared to other similar compounds while emphasizing its specific application in treating glioblastoma through targeted inhibition of the PI3K pathway.